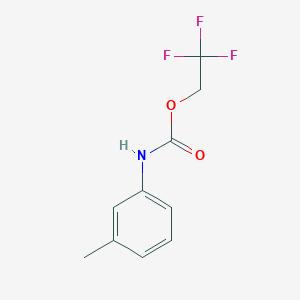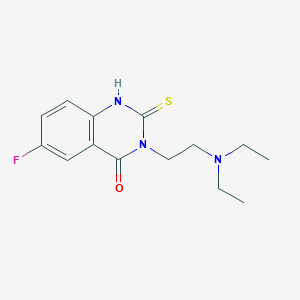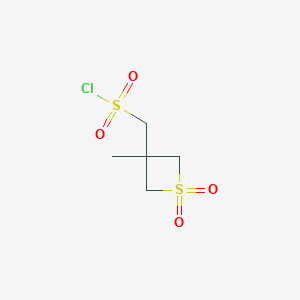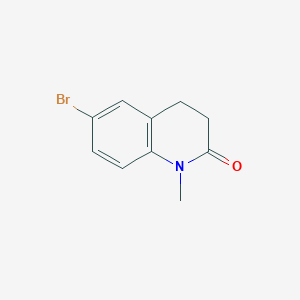
2-(3-chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C22H13ClN4O2 and its molecular weight is 400.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
The compound is involved in the synthesis and characterization of heterocyclic compounds, indicating its role in the development of new chemical entities. For instance, derivatives of quinoline and oxadiazole, similar to the compound , have been synthesized and characterized for their structural properties. These syntheses involve complex reactions yielding compounds with potential antimicrobial activities (Dodiya et al., 2012), (Desai et al., 2014). These methodologies highlight the versatility of the compound as a precursor in organic synthesis, particularly in creating biologically active molecules.
Antimicrobial Activity
Several studies have explored the antimicrobial potential of compounds synthesized from structures related to "2-(3-chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one." These compounds have been tested against various bacterial and fungal strains, showing significant activity and thus suggesting potential applications in combating microbial infections (Desai et al., 2016).
Potential for Anticonvulsant and Antimalarial Activities
The compound's derivatives have also been studied for other biological activities, including anticonvulsant and antimalarial potential. For example, research into pyrazolo[3,4-b]pyrano(thiopyrano)[4,3-d]pyridine and pyrazolo[3,4-c]isoquinoline derivatives indicates promising anticonvulsant properties (Paronikyan et al., 2004). Additionally, novel quinoline-pyrazolopyridine derivatives have been synthesized and shown to possess considerable antimalarial activity, highlighting the compound's potential in contributing to the development of new antimalarial agents (Saini et al., 2016).
特性
IUPAC Name |
2-(3-chlorophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClN4O2/c23-15-6-3-7-16(11-15)27-13-19(17-8-1-2-9-18(17)22(27)28)21-25-20(26-29-21)14-5-4-10-24-12-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDFEPIOAJIANQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC(=CC=C3)Cl)C4=NC(=NO4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(10Z)-10-[(4-chlorophenyl)methylidene]-11-thia-1-azatetracyclo[10.7.0.0^{3,8}.0^{13,18}]nonadeca-3(8),4,6,13(18),14,16-hexaene-9,19-dione](/img/structure/B2830924.png)

![2-[2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one](/img/structure/B2830927.png)

![N-[[2-(Methanesulfonamido)cyclopentyl]methyl]but-2-ynamide](/img/structure/B2830931.png)


![N-(4-methylphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2830935.png)




![2-(4-chlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2830945.png)

